![molecular formula C20H23N3O4 B5622053 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5622053.png)
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the queried structure often involves multi-component, one-pot synthesis approaches under mild conditions. For instance, substituted chromene and quinoline conjugates have been synthesized and evaluated for their biological activities, demonstrating the versatility of chromene-based compounds in medicinal chemistry (Parveen et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene-based compounds, including their stereochemistry and conformation, plays a critical role in their biological activity. Crystal structure studies provide insights into the supramolecular organization of such compounds, which is crucial for understanding their interaction with biological targets. For example, the crystal structure analysis of certain chromene derivatives has been detailed, highlighting the importance of molecular conformation (Okasha et al., 2022).
Chemical Reactions and Properties
Chromene compounds participate in various chemical reactions, including ring opening and closure, which are pivotal in diversifying their structural framework. These reactions facilitate the synthesis of novel derivatives with potential biological activities, as demonstrated by studies on chromene-pyrazole derivatives (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of chromene-based compounds, such as solubility and crystallinity, are influenced by their molecular structure. Studies involving X-ray crystallography have elucidated the crystalline nature of these compounds, contributing to our understanding of their physical characteristics and their impact on biological efficacy (Ntirampebura et al., 2008).
Chemical Properties Analysis
The chemical behavior of chromene-based compounds, including their reactivity and stability, is crucial for their application in drug design. These properties are often explored through computational studies, such as density functional theory (DFT) calculations, which provide insights into their electronic structure and potential reactivity patterns (Halim & Ibrahim, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-16-5-4-14-11-15(13-27-18(14)12-16)19(24)22-7-9-23(10-8-22)20(25)17-3-2-6-21-17/h2-6,12,15,21H,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIJKUSOXOKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CN4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5621970.png)
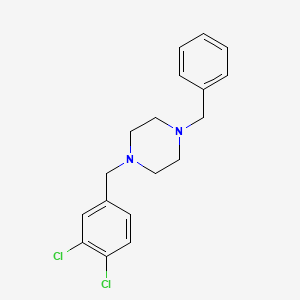
![(3S*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-methylpiperidine-3,4-diol](/img/structure/B5621974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)
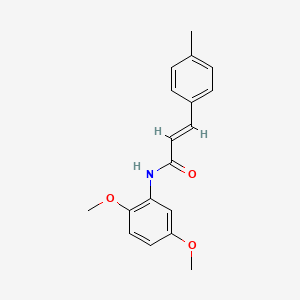
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5621988.png)
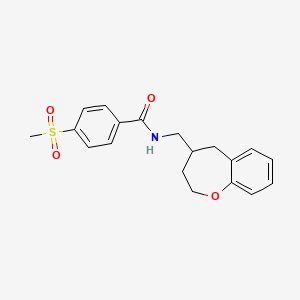
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
![3-[(2-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5622004.png)
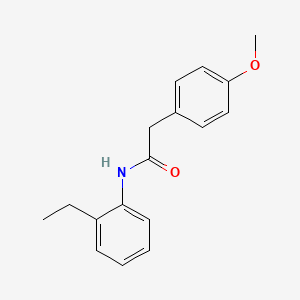


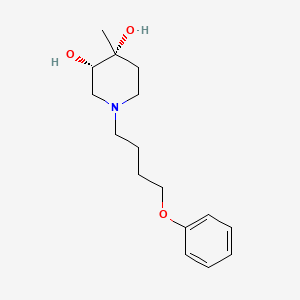
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5622063.png)